N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Description
N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a highly methylated benzene ring and a 2-methoxyethyl substituent
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-9-10(2)12(4)14(13(5)11(9)3)19(16,17)15-7-8-18-6/h15H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNRCGTNGZVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCOC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves the sulfonation of 2,3,4,5,6-pentamethylbenzene followed by the introduction of the 2-methoxyethyl group. One common method includes:
Sulfonation: Reacting 2,3,4,5,6-pentamethylbenzene with chlorosulfonic acid to form 2,3,4,5,6-pentamethylbenzenesulfonyl chloride.
Amination: Treating the resulting sulfonyl chloride with 2-methoxyethylamine under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonate esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-benzenesulfonamide: Lacks the extensive methylation on the benzene ring, resulting in different chemical and biological properties.
2,3,4,5,6-pentamethylbenzenesulfonamide: Does not have the 2-methoxyethyl group, affecting its solubility and reactivity.
N-(2-ethoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group, leading to variations in its chemical behavior.
Uniqueness
N-(2-methoxyethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to the combination of extensive methylation on the benzene ring and the presence of a 2-methoxyethyl group. This structural uniqueness imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
